![molecular formula C17H16N2O2S3 B5777646 1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5777646.png)
1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(methylthio)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline, commonly known as MBTSQ, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of MBTSQ is not fully understood. However, it has been suggested that MBTSQ may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. MBTSQ may also induce apoptosis by activating caspases, a family of proteases that play a key role in programmed cell death. Additionally, MBTSQ has been found to inhibit the activity of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
MBTSQ has been found to have various biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Furthermore, MBTSQ has been found to inhibit the activity of various enzymes, including tyrosinase, xanthine oxidase, and α-glucosidase. MBTSQ has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBTSQ has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity. Furthermore, MBTSQ has been found to be stable under various experimental conditions. However, there are also some limitations to the use of MBTSQ in lab experiments. It has been found to be toxic to some cell lines at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for the research on MBTSQ. One possible direction is to investigate the use of MBTSQ as a potential therapeutic agent for cancer and viral infections. Another direction is to explore the structure-activity relationship of MBTSQ and its derivatives to identify more potent and selective compounds. Furthermore, the use of MBTSQ as a tool for studying the mechanism of action of various enzymes and signaling pathways can also be explored.
Métodos De Síntesis
The synthesis of MBTSQ involves the reaction of 2-mercaptobenzothiazole with 1,2,3,4-tetrahydroquinoline-4-sulfonyl chloride in the presence of a base. The reaction yields MBTSQ as a yellow solid with a melting point of 205-207°C. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
MBTSQ has been extensively used in scientific research due to its various biological activities. It has been found to exhibit antitumor, antiviral, and antioxidant properties. MBTSQ has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Furthermore, MBTSQ has been found to have antiviral activity against various viruses, including HIV-1, herpes simplex virus, and hepatitis B virus.
Propiedades
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-2-methylsulfanyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-22-17-18-14-11-13(8-9-16(14)23-17)24(20,21)19-10-4-6-12-5-2-3-7-15(12)19/h2-3,5,7-9,11H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRPSDBYMQLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Methylsulfanyl)-1,3-benzothiazol-5-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

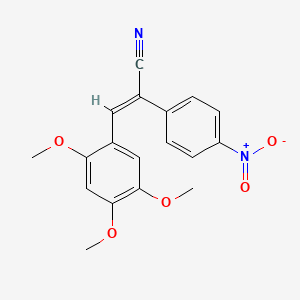
![4-[(mesitylamino)carbonyl]phenyl acetate](/img/structure/B5777576.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5777578.png)
![4-[(dimethylamino)methylene]-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5777581.png)
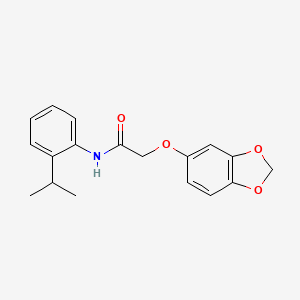


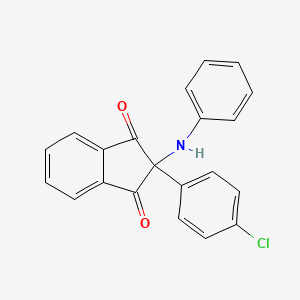
![4-cyano-N,N-diethyl-3-methyl-5-[(2-thienylcarbonyl)amino]-2-thiophenecarboxamide](/img/structure/B5777630.png)
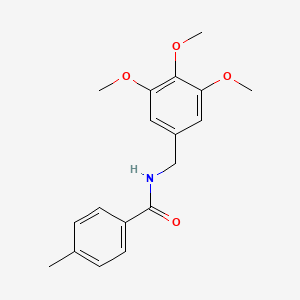
![2-[(diphenylacetyl)amino]-5-methylbenzoic acid](/img/structure/B5777647.png)
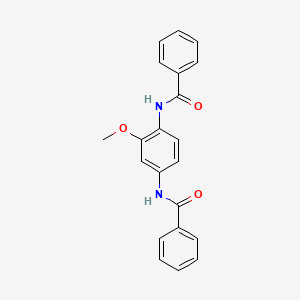

![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)